6-Thioguanine
6-Thioguanine
6-thioguanine appears as odorless or almost odorless pale yellow crystalline powder. (NTP, 1992)
Tioguanine is a 2-aminopurine that is the 6-thiono derivative of 2-amino-1,9-dihydro-6H-purine. Incorporates into DNA and inhibits synthesis. Used in the treatment of leukaemia. It has a role as an antineoplastic agent, an antimetabolite and an anticoronaviral agent.
An antineoplastic compound which also has antimetabolite action. The drug is used in the therapy of acute leukemia.
Thioguanine anhydrous is an Antimetabolite.
Thioguanine (also referred to as 6-thioguanine and as tioguanine) is a purine analogue that is used in the therapy of acute and chronic myelogenous leukemias. Thioguanine therapy is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels and has also been linked to rare instances of cholestatic acute liver injury and to chronic liver injury, resulting in portal hypertension due to nodular regenerative hyperplasia.
Thioguanine is a natural product found in Paris polyphylla var. chinensis and Pseudomonas with data available.
Thioguanine Anhydrous is the anhydrous salt form of thioguanine, a synthetic guanosine analogue antimetabolite, with antineoplastic activity. Thioguanine is phosphorylated by hypoxanthine-guanine phosphoribosyltransferase to 6-thioguanylic acid (TGMP) and upon conversion to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP), this agent is incorporated into DNA and RNA, resulting in inhibition of DNA and RNA synthesis and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine ribonulceotide synthesis.
Thioguanine is a synthetic guanosine analogue antimetabolite. Phosphorylated by hypoxanthine-guanine phosphoribosyltransferase, thioguanine incorporates into DNA and RNA, resulting in inhibition of DNA and RNA syntheses and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine synthesis. (NCI04)
Thioguanine can cause developmental toxicity according to state or federal government labeling requirements.
Tioguanine is a 2-aminopurine that is the 6-thiono derivative of 2-amino-1,9-dihydro-6H-purine. Incorporates into DNA and inhibits synthesis. Used in the treatment of leukaemia. It has a role as an antineoplastic agent, an antimetabolite and an anticoronaviral agent.
An antineoplastic compound which also has antimetabolite action. The drug is used in the therapy of acute leukemia.
Thioguanine anhydrous is an Antimetabolite.
Thioguanine (also referred to as 6-thioguanine and as tioguanine) is a purine analogue that is used in the therapy of acute and chronic myelogenous leukemias. Thioguanine therapy is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels and has also been linked to rare instances of cholestatic acute liver injury and to chronic liver injury, resulting in portal hypertension due to nodular regenerative hyperplasia.
Thioguanine is a natural product found in Paris polyphylla var. chinensis and Pseudomonas with data available.
Thioguanine Anhydrous is the anhydrous salt form of thioguanine, a synthetic guanosine analogue antimetabolite, with antineoplastic activity. Thioguanine is phosphorylated by hypoxanthine-guanine phosphoribosyltransferase to 6-thioguanylic acid (TGMP) and upon conversion to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP), this agent is incorporated into DNA and RNA, resulting in inhibition of DNA and RNA synthesis and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine ribonulceotide synthesis.
Thioguanine is a synthetic guanosine analogue antimetabolite. Phosphorylated by hypoxanthine-guanine phosphoribosyltransferase, thioguanine incorporates into DNA and RNA, resulting in inhibition of DNA and RNA syntheses and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine synthesis. (NCI04)
Thioguanine can cause developmental toxicity according to state or federal government labeling requirements.
Brand Name:
Vulcanchem
CAS No.:
154-42-7
VCID:
VC0548646
InChI:
InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)
SMILES:
C1=NC2=C(N1)C(=S)N=C(N2)N
Molecular Formula:
C5H5N5S
Molecular Weight:
167.19 g/mol
6-Thioguanine
CAS No.: 154-42-7
Cat. No.: VC0548646
Molecular Formula: C5H5N5S
Molecular Weight: 167.19 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.
Specification
| Description | 6-thioguanine appears as odorless or almost odorless pale yellow crystalline powder. (NTP, 1992) Tioguanine is a 2-aminopurine that is the 6-thiono derivative of 2-amino-1,9-dihydro-6H-purine. Incorporates into DNA and inhibits synthesis. Used in the treatment of leukaemia. It has a role as an antineoplastic agent, an antimetabolite and an anticoronaviral agent. An antineoplastic compound which also has antimetabolite action. The drug is used in the therapy of acute leukemia. Thioguanine anhydrous is an Antimetabolite. Thioguanine (also referred to as 6-thioguanine and as tioguanine) is a purine analogue that is used in the therapy of acute and chronic myelogenous leukemias. Thioguanine therapy is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels and has also been linked to rare instances of cholestatic acute liver injury and to chronic liver injury, resulting in portal hypertension due to nodular regenerative hyperplasia. Thioguanine is a natural product found in Paris polyphylla var. chinensis and Pseudomonas with data available. Thioguanine Anhydrous is the anhydrous salt form of thioguanine, a synthetic guanosine analogue antimetabolite, with antineoplastic activity. Thioguanine is phosphorylated by hypoxanthine-guanine phosphoribosyltransferase to 6-thioguanylic acid (TGMP) and upon conversion to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP), this agent is incorporated into DNA and RNA, resulting in inhibition of DNA and RNA synthesis and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine ribonulceotide synthesis. Thioguanine is a synthetic guanosine analogue antimetabolite. Phosphorylated by hypoxanthine-guanine phosphoribosyltransferase, thioguanine incorporates into DNA and RNA, resulting in inhibition of DNA and RNA syntheses and cell death. This agent also inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase, thereby inhibiting purine synthesis. (NCI04) Thioguanine can cause developmental toxicity according to state or federal government labeling requirements. |
|---|---|
| CAS No. | 154-42-7 |
| Molecular Formula | C5H5N5S |
| Molecular Weight | 167.19 g/mol |
| IUPAC Name | 2-amino-3,7-dihydropurine-6-thione |
| Standard InChI | InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11) |
| Standard InChI Key | WYWHKKSPHMUBEB-UHFFFAOYSA-N |
| Isomeric SMILES | C1=NC2=C(N1)C(=NC(=N2)N)S |
| SMILES | C1=NC2=C(N1)C(=S)N=C(N2)N |
| Canonical SMILES | C1=NC2=C(N1)C(=S)N=C(N2)N |
| Colorform | NEEDLES FROM WATER YELLOW, CRYSTALLINE POWDER |
| Melting Point | greater than 680 °F (NTP, 1992) >360 °C GREATER THAN 360 °C > 360 °C |
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